molecular formula C13H18O3 B6282786 2-(3-methylbutoxy)-2-phenylacetic acid CAS No. 1016822-98-2

2-(3-methylbutoxy)-2-phenylacetic acid

Cat. No.: B6282786
CAS No.: 1016822-98-2
M. Wt: 222.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylbutoxy)-2-phenylacetic acid is a chemical compound with the molecular formula C7H14O3 . It has a molecular weight of 146.19 . The compound is a clear colorless liquid and is insoluble in water .


Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula C7H14O3 . The InChI code for the compound is 1S/C7H14O3/c1-6(2)3-4-10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) .


Physical and Chemical Properties Analysis

This compound is a clear colorless liquid . It is insoluble in water . The compound has a molecular weight of 146.19 and a molecular formula of C7H14O3 .

Safety and Hazards

The compound is classified as a flammable liquid and vapor . It may cause an allergic skin reaction and serious eye irritation . It may also cause drowsiness or dizziness . In case of contact with skin or eyes, immediate medical attention is advised .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(3-methylbutoxy)-2-phenylacetic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "3-methyl-1-butanol", "Sodium hydride", "Bromoacetic acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 3-methylbutoxybenzene", "Benzene is reacted with 3-methyl-1-butanol in the presence of sodium hydride to form 3-methylbutoxybenzene.", "Step 2: Synthesis of 2-bromo-2-phenylacetic acid", "3-methylbutoxybenzene is reacted with bromoacetic acid in the presence of sodium hydroxide to form 2-bromo-2-phenylacetic acid.", "Step 3: Synthesis of 2-(3-methylbutoxy)-2-phenylacetic acid", "2-bromo-2-phenylacetic acid is reacted with sodium bicarbonate and 3-methyl-1-butanol in ethyl acetate to form 2-(3-methylbutoxy)-2-phenylacetic acid.", "Step 4: Purification of 2-(3-methylbutoxy)-2-phenylacetic acid", "The crude product is purified by washing with hydrochloric acid, sodium bicarbonate, and water, followed by drying over sodium sulfate.", "The final product is obtained by recrystallization from methanol and diethyl ether." ] }

CAS No.

1016822-98-2

Molecular Formula

C13H18O3

Molecular Weight

222.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.